molecular formula C11H16ClN B13481108 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Katalognummer: B13481108
Molekulargewicht: 197.70 g/mol
InChI-Schlüssel: QMMYWLHHHBPENP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and two methyl groups attached to the indane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is a key intermediate.

    Reductive Amination: Indanone undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the amine group into the indane structure.

    Methylation: The resulting amine is then methylated using methyl iodide or a similar methylating agent to introduce the two methyl groups.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Indanone derivatives.

    Reduction Products: Fully saturated indane derivatives.

    Substitution Products: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dimethylindane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-Aminoindane: Similar structure but without the two methyl groups, leading to different chemical and biological properties.

    1,3-Dimethyl-2-imidazolidinone: A homolog with different functional groups, resulting in distinct reactivity and applications.

Uniqueness

1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the amine group and the two methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H16ClN

Molekulargewicht

197.70 g/mol

IUPAC-Name

3,3-dimethyl-1,2-dihydroinden-2-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H

InChI-Schlüssel

QMMYWLHHHBPENP-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CC2=CC=CC=C21)N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.